4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
The compound 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide core linked to a sulfonyl-substituted thiadiazole ring.
Properties
Molecular Formula |
C21H29N3O3S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25) |
InChI Key |
ZJMZHZYQBTVSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Sulfonylation: The thiadiazole intermediate is then subjected to sulfonylation using 4-methylbenzyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The synthesis of 1,3,4-thiadiazoles generally involves cyclization reactions. For example:
-
Thiosemicarbazide precursors react with carbon disulfide (CS₂) in the presence of potassium hydroxide to form the thiadiazole-2-thione intermediate .
-
Nucleophilic substitution of the thione group with chloroacetamide derivatives yields the core structure, as seen in reactions where 2-chloroacetamides are coupled to thiadiazole rings .
Functionalization with Sulfonyl Groups
Sulfonyl groups are typically introduced via:
-
Sulfonation reactions : Substitution of halides (e.g., chlorine) on the thiadiazole ring with sulfonamide derivatives using base catalysts .
-
Electrophilic aromatic substitution : Direct sulfonation of aromatic rings attached to the thiadiazole core .
Coupling of Cyclohexanecarboxamide
The cyclohexanecarboxamide moiety is often introduced through amide bond formation, typically via:
-
Nucleophilic acyl substitution : Reaction of the thiadiazole-2-amine with activated carboxylic acids (e.g., using coupling agents like DCC or EDC) .
-
Electrophilic coupling : Direct attachment of cyclohexanecarboxamide to the thiadiazole ring via nucleophilic attack .
Nucleophilic Substitution
-
Chloride displacement : Chloroacetamide derivatives undergo substitution with amines or piperazines under reflux conditions, as demonstrated in the synthesis of thiadiazole-based anticancer agents .
-
Sulfonamide formation : The reaction of sulfonic acid chlorides with thiadiazole amines forms sulfonamide bonds, critical for introducing the 4-methylbenzylsulfonyl group .
Electrophilic Addition
-
Cyclodehydration : Base-catalyzed reactions involving thiosemicarbazides and CS₂ lead to ring closure, forming the thiadiazole structure .
-
Sulfonation : Electrophilic attack of sulfonic acid groups onto aromatic rings attached to the thiadiazole core .
Spectral and Analytical Data
Spectral characterization is essential for verifying reaction outcomes. For analogous thiadiazole derivatives:
Structural Variants and Reactivity
Biological Activity Correlation
Reaction Conditions and Challenges
Scientific Research Applications
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features:
- Thiadiazole ring: A heterocyclic core known for metabolic stability and bioactivity.
- Sulfonyl group : Enhances solubility and influences binding interactions.
- Butylcyclohexanecarboxamide : A lipophilic moiety that may improve membrane permeability.
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
The synthesis and characterization of structurally related thiadiazole derivatives (e.g., compounds 5e , 5j , 5k ) highlight variations in substituents and their impact on physicochemical properties:
*Target compound data inferred from structural similarity.
†Estimated based on molecular formula (C₂₁H₂₇N₃O₃S₂).
Key Observations:
- Sulfonyl vs. Thio Groups : BG57310 (methylsulfonyl) has a lower molecular weight (345.48) compared to thio-substituted analogs like 5e (443.3), suggesting sulfonyl groups may reduce molecular bulk while enhancing polarity .
- Melting Points: Thio-substituted compounds (e.g., 5e, 5j) exhibit higher melting points (132–140°C) than methoxy-phenoxy derivatives (e.g., 5k: 135–136°C), indicating stronger intermolecular interactions in thio analogs .
N-Sulfonyl Benzamide Derivatives with Antioxidant Activity ()
Compounds such as 9g and 9h (N-sulfonyl benzamides with benzylidene amino groups) demonstrate the role of sulfonamide linkages in bioactivity:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., dimethylamino in 9h) enhance antioxidant activity compared to electron-withdrawing groups (e.g., nitro in 9i) .
Biological Activity
The compound 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
1,3,4-thiadiazole derivatives are known to interact with various biological targets. The proposed mechanisms include:
- Inhibition of tubulin polymerization : Some thiadiazole derivatives have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant activity : Thiadiazoles can act as free radical scavengers, reducing oxidative stress in cells .
- Modulation of enzyme activity : These compounds may inhibit specific enzymes involved in tumor progression and inflammation .
Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Inhibition of proliferation |
| A549 (Lung) | 0.52 | Tubulin binding and apoptosis induction |
| SK-MEL-2 (Melanoma) | 4.27 | Cell cycle arrest |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. The compound showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity:
- The presence of electron-withdrawing groups enhances anticancer activity.
- The butyl group at one end appears to increase lipophilicity, improving cellular uptake.
- The sulfonyl group contributes to binding affinity with target proteins, enhancing overall efficacy .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes with minimal side effects observed during toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
